molecular formula C14H26Cl2N2 B3125829 1-(2-金刚烷基)哌嗪二盐酸盐 CAS No. 329768-53-8

1-(2-金刚烷基)哌嗪二盐酸盐

货号 B3125829
CAS 编号: 329768-53-8
分子量: 293.3
InChI 键: BRARYBUDONWTDH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(2-Adamantyl)piperazine dihydrochloride” is a chemical compound with the molecular formula C14 H24 N2 . 2 Cl H . It is a solid substance .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years due to their wide range of biological and pharmaceutical activity . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-(2-Adamantyl)piperazine dihydrochloride” consists of a six-membered ring containing two opposing nitrogen atoms . The InChI key for this compound is ZEVNQMFDMASIRB-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives are diverse. For instance, a simple and effective route was reported for the synthesis of 1,5-fused-1,2,3-triazoles having piperazine moiety through alkyne–azide 1,3-dipolar cycloaddition of diynes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Adamantyl)piperazine dihydrochloride” include a molecular weight of 293.28 . It is a solid substance and is stored at room temperature .

科学研究应用

抗增殖活性

1-(2-金刚烷基)哌嗪二盐酸盐衍生物已合成并对其抗肿瘤特性进行了评估。例如,某些衍生物对宫颈癌、乳腺癌、胰腺癌和非小细胞肺癌表现出显着的活性,对正常人细胞的细胞毒性低 (Fytas 等人,2015)

抗菌和抗炎活性

1-(2-金刚烷基)哌嗪二盐酸盐的某些衍生物对革兰氏阳性菌和革兰氏阴性菌以及酵母样致病真菌白色念珠菌表现出抗菌活性。此外,某些衍生物在体内已显示出抗炎活性,表明具有潜在的治疗应用 (Al-Omar 等人,2010)

降血糖活性

对 N-(1-金刚烷基)碳硫酰胺衍生物(包括衍生自 1-(2-金刚烷基)哌嗪的结构)的研究表明具有潜在的降血糖活性。已发现该类别中的某些化合物可显着降低糖尿病大鼠的血清葡萄糖水平,这意味着可能用于糖尿病治疗 (Al-Abdullah 等人,2015)

抗 HIV-1 活性

对某些衍生物的研究显示出潜在的抗 HIV-1 活性,证明了这些化合物在抗病毒研究中的范围。例如,一些化合物已显着减少病毒复制,突出了它们作为抗病毒剂的潜力 (El-Emam 等人,2004)

分子结构和反应性研究

各种 1-(2-金刚烷基)哌嗪衍生物的分子结构已得到表征,揭示了对其反应性和潜在应用的见解。对分子性质的详细研究,例如反应性质和吸附行为,提供了对它们在药物应用中的潜力的更深入了解 (Al-Ghulikah 等人,2021)

止血活性

研究还表明,某些衍生物表现出止血活性,这对于开发治疗血液凝固障碍的新疗法可能具有重要意义 (Pulina 等人,2017)

安全和危害

Safety measures for handling “1-(2-Adamantyl)piperazine dihydrochloride” include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

未来方向

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring , which could open up new possibilities for the development of “1-(2-Adamantyl)piperazine dihydrochloride” and similar compounds in the future.

属性

IUPAC Name

1-(2-adamantyl)piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2.2ClH/c1-3-16(4-2-15-1)14-12-6-10-5-11(8-12)9-13(14)7-10;;/h10-15H,1-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRARYBUDONWTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2C3CC4CC(C3)CC2C4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Adamantyl)piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Adamantyl)piperazine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(2-Adamantyl)piperazine dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-(2-Adamantyl)piperazine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-(2-Adamantyl)piperazine dihydrochloride
Reactant of Route 6
1-(2-Adamantyl)piperazine dihydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。